An In-depth Technical Guide to 2-Hydroxynicotinaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 2-Hydroxynicotinaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Hydroxynicotinaldehyde. It includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.
Core Chemical and Physical Properties
2-Hydroxynicotinaldehyde is a beige solid organic compound.[1] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₂ | [1][2] |
| Molecular Weight | 123.11 g/mol | [1][2] |
| CAS Number | 36404-89-4 | [1][2][3] |
| Appearance | Beige solid, powder or crystals | [1] |
| Melting Point | 223 °C | [1] |
| Boiling Point | 50 °C (at unspecified pressure) | [1] |
| Storage Temperature | 2-8°C | |
| Synonyms | 2-Hydroxy-pyridine-3-carbaldehyde, 2-oxo-1,2-dihydropyridine-3-carbaldehyde | [1][2] |
Chemical Structure and Tautomerism
A critical feature of 2-Hydroxynicotinaldehyde is its existence in a tautomeric equilibrium between the enol (2-hydroxypyridine) form and the keto (2-pyridone) form.[1][2] This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.[4] The equilibrium between these two forms is often influenced by the solvent environment, with the more polar lactam form being favored in polar solvents.[5][6] The presence of both forms is crucial for understanding its spectroscopic properties and reactivity.
Figure 1: Tautomeric equilibrium of 2-Hydroxynicotinaldehyde.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of 2-Hydroxynicotinaldehyde. The following data has been reported in DMSO-d6.
| Spectroscopic Data | Values |
| ¹H NMR (300 MHz, DMSO-d6) | δ 12.37 (broad peak, 1H), 10.05 (d, J = 0.7 Hz, 1H), 7.95 (ddd, J = 7.1, 2.3 Hz, 1H), 7.80 (ddd, J = 6.3, 2.3 Hz, 1H), 6.36 (ddd, J = 7.1, 6.3, 0.7 Hz, 1H)[3] |
| ¹³C NMR (75 MHz, DMSO-d6) | δ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3[3] |
Experimental Protocols
Synthesis of 2-Hydroxynicotinaldehyde
A documented method for the synthesis of 2-Hydroxynicotinaldehyde involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[3]
Methodology:
-
Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol) in a 3 M aqueous hydrochloric acid solution (2 mL).
-
Add four drops of a 3% hydrogen peroxide solution to the mixture.
-
Place the mixture in a sealed vial and heat using microwave irradiation at 100 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will begin to crystallize.
-
Neutralize the suspension by adding solid potassium carbonate.
-
Separate the resulting precipitate by filtration.
-
Recrystallize the precipitate from a minimum volume of ethanol to yield pure 2-hydroxynicotinaldehyde.[3]
Figure 2: Workflow for the synthesis of 2-Hydroxynicotinaldehyde.
Spectroscopic Analysis Protocol
A general workflow for the spectroscopic characterization of synthesized 2-Hydroxynicotinaldehyde is as follows.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 for NMR) or prepare a KBr pellet/Nujol mull for solid-state IR spectroscopy.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the pyridone form, and the O-H and N-H stretches.
-
Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound.
Reactivity and Applications
2-Hydroxynicotinaldehyde serves as a valuable reagent in organic synthesis. It has been notably used as a catalytic transient directing group in palladium(II)-catalyzed γ-C(sp³)-H arylation reactions.[3][7] In this role, it transiently binds to a primary amine substrate, directing the palladium catalyst to a specific C-H bond for functionalization with an aryl iodide.[7]
Figure 3: Role of 2-Hydroxynicotinaldehyde in C-H arylation.
Safety and Handling
2-Hydroxynicotinaldehyde should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[1] It is combustible and, in case of fire, may produce hazardous combustion gases such as carbon oxides and nitrogen oxides.[1] It is advised to avoid breathing dust and to wash hands thoroughly after handling.[1] For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. 2-Hydroxynicotinaldehyde - Safety Data Sheet [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Hydroxynicotinaldehyde | 36404-89-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Hydroxynicotinaldehyde 97 36404-89-4 [sigmaaldrich.com]
